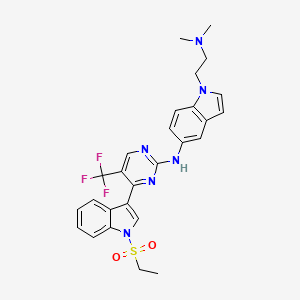
EGFR mutant-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR mutant-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) mutations, which are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant forms of EGFR, thereby preventing the proliferation of cancer cells. This compound has shown promise in preclinical studies and is being investigated for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EGFR mutant-IN-2 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
EGFR mutant-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often tested for their efficacy in inhibiting EGFR mutations and their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
EGFR mutant-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of EGFR inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with EGFR mutations, particularly NSCLC.
Industry: Used in the development of new drugs and therapeutic strategies targeting EGFR mutations.
Wirkmechanismus
EGFR mutant-IN-2 exerts its effects by binding to the mutant forms of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. By blocking these signaling pathways, this compound effectively inhibits the growth and spread of cancer cells.
Vergleich Mit ähnlichen Verbindungen
EGFR mutant-IN-2 is compared with other similar compounds, such as:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR inhibitors.
This compound is unique in its ability to specifically target certain EGFR mutations, making it a promising candidate for further development and clinical testing.
Eigenschaften
Molekularformel |
C27H27F3N6O2S |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-N-[4-(1-ethylsulfonylindol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C27H27F3N6O2S/c1-4-39(37,38)36-17-21(20-7-5-6-8-24(20)36)25-22(27(28,29)30)16-31-26(33-25)32-19-9-10-23-18(15-19)11-12-35(23)14-13-34(2)3/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,32,33) |
InChI-Schlüssel |
YETCUDGHQDLIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



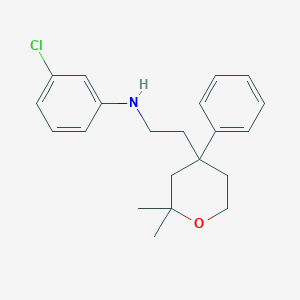
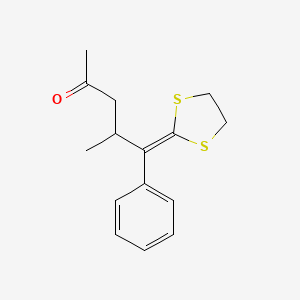

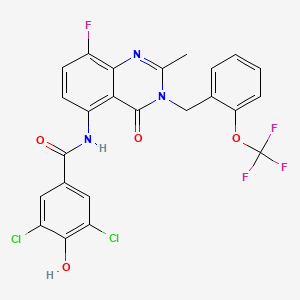
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
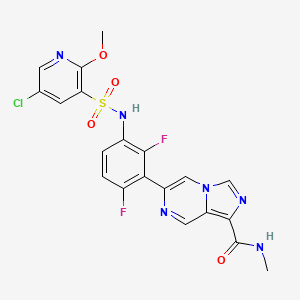

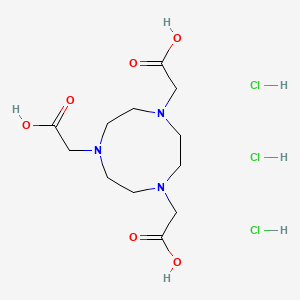

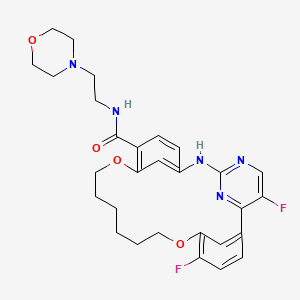
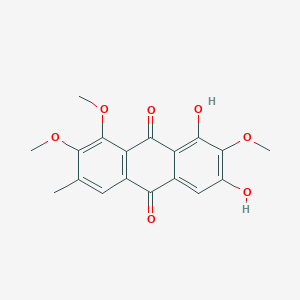
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)
